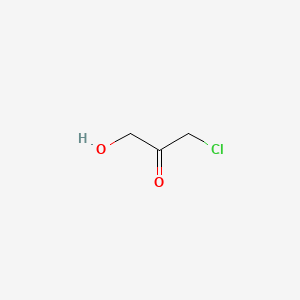

1-Chloro-3-hydroxyacetone

Description

Significance and Research Context of Halogenated Acetones

Halogenated acetones, a class of organic compounds that includes 1-chloro-3-hydroxyacetone, are of considerable importance in organic chemistry and related disciplines. These compounds serve as valuable building blocks in organic synthesis due to the enhanced reactivity of the carbon atoms adjacent to the carbonyl group, a result of the electron-withdrawing nature of both the carbonyl and the halogen. quora.compressbooks.pub This heightened reactivity facilitates a range of chemical reactions, making them key precursors in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com

The presence of a halogen atom introduces a site for nucleophilic substitution, while the carbonyl group can undergo nucleophilic addition and reactions at the α-carbon. pressbooks.pubncert.nic.in This dual reactivity is a central theme in the study and application of halogenated acetones. Research in this area often focuses on understanding the kinetics and mechanisms of their reactions, such as their behavior in the presence of bases, which can lead to complex rearrangements and the formation of various products. cdnsciencepub.commasterorganicchemistry.com The study of halogenated acetones also extends to atmospheric chemistry, where their photochemical degradation and reactions with atmospheric radicals are of interest. researchgate.netacs.org

Historical Development and Initial Studies of Related Halogenated Ketones and Alcohols

The study of halogenated ketones and alcohols has a long history, intertwined with the development of fundamental concepts in organic chemistry. The haloform reaction, one of the oldest known organic reactions, involves the exhaustive halogenation of a methyl ketone in the presence of a base, a process first documented in the early 19th century. masterorganicchemistry.comwikipedia.org This reaction highlights the increased acidity of α-hydrogens in ketones, a key principle in understanding the reactivity of halogenated ketones. quora.compressbooks.pub

Early investigations into the reactions of halogenated ketones, such as the chlorination of acetone (B3395972), revealed complex reaction pathways and the formation of various chlorinated products, including monochloroacetone and dichloroacetone. cdnsciencepub.com These studies laid the groundwork for understanding the stepwise nature of halogenation and the influence of reaction conditions on product distribution. pressbooks.pub Similarly, the study of halogenated alcohols has been crucial, particularly in the context of their synthesis and their role as intermediates. For instance, the conversion of glycerol (B35011), a readily available biorenewable resource, to dichloropropanol (B8674427) is a key step in the production of epichlorohydrin (B41342), an important industrial chemical. rsc.orgntnu.nojayabaya.ac.id This process involves the hydrochlorination of glycerol, a reaction that has been the subject of extensive research to optimize conditions and catalyst systems. ntnu.noresearchgate.netrug.nl The development of methods for the selective halogenation of alcohols at specific positions has also been an active area of research. nih.gov

The synthesis of this compound itself has been approached through various routes, including the reaction of 2,3-dichloropropene with hypochlorous acid. rsc.org Initial studies on related compounds, like the reaction of 1,3-dichloroacetone (B141476) with bases, have provided insights into the cyclization reactions that can occur, leading to the formation of products like epichlorohydrin. google.com These foundational studies on the synthesis and reactivity of related halogenated ketones and alcohols have been instrumental in shaping our understanding of the chemical behavior of this compound and its applications in modern chemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-chloro-3-hydroxypropan-2-one | nih.gov |

| Molecular Formula | C₃H₅ClO₂ | nih.gov |

| Molecular Weight | 108.52 g/mol | nih.gov |

| CAS Number | 24423-98-1 | nih.gov |

| Boiling Point | 176.3°C at 760mmHg | pinpools.com |

| Flash Point | 60.4°C | pinpools.com |

| Density | 1.29 g/cm³ | pinpools.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-hydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-1-3(6)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZYQAITGQPZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179178 | |

| Record name | 1-Hydroxy-3-chloroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24423-98-1 | |

| Record name | 1-Chloro-3-hydroxy-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24423-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-3-chloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-chloroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-hydroxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3-HYDROXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU742J268W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Chloro 3 Hydroxyacetone

Direct Synthesis Approaches to 1-Chloro-3-hydroxyacetone

The direct formation of this compound can be achieved through several key pathways, primarily involving the halogenation of hydroxyacetone (B41140) and its derivatives or starting from propenol and pyruvic acid-based compounds.

Pathways Involving Halogenation of Hydroxyacetone Analogs

A primary and straightforward method for synthesizing this compound is through the direct chlorination of hydroxyacetone. researchgate.net This reaction typically employs a chlorinating agent to introduce a chlorine atom at the C1 position of the hydroxyacetone molecule. Common chlorinating agents used for this purpose include chlorine gas and thionyl chloride (SOCl₂). The reaction is generally conducted in an inert solvent, such as dichloromethane, and at low temperatures to control the reaction's selectivity and minimize the formation of byproducts like 1,1-dichloro-3-hydroxyacetone. google.com

On an industrial scale, a common route involves the dehydration of glycerol (B35011) to produce hydroxyacetone, which is then subsequently chlorinated. This method is economically advantageous due to the wide availability of glycerol as a byproduct from biodiesel production. wikipedia.org

Routes from Propenol and Pyruvic Acid Derivatives

Alternative direct synthetic routes to this compound have been explored, starting from readily available C3 precursors like propenol and pyruvic acid derivatives.

One documented method involves the treatment of 2-chloroallyl alcohol with hypochlorous acid (HOCl) to yield this compound. google.com Another approach begins with propargyl alcohol, which is first reacted with formaldehyde (B43269) in the presence of potassium carbonate to form 1-chloro-2,3-methylenedioxypropene. Subsequent acid-catalyzed hydrolysis of this intermediate furnishes this compound. google.com A patent also describes a process where 2,3-dichloropropene is hydrolyzed in the presence of potassium carbonate to produce this compound. google.com

A distinct pathway starting from α-chloropyruvic acid has also been reported. google.com In this multi-step synthesis, α-chloropyruvic acid is first treated with methyl orthoformate and methanol (B129727) in the presence of sulfuric acid. The resulting intermediate is then reduced using lithium aluminum hydride to afford 3-chloro-1,2,2-trimethoxypropane. Finally, acid-catalyzed hydrolysis of this compound yields this compound as an aqueous solution. google.com

Indirect Synthetic Routes and Precursor Transformations for this compound

Beyond direct synthesis, this compound can be prepared through the transformation of other C3 scaffolds and optically active precursors, offering pathways to specific isomers and derivatives.

Derivatization Strategies from Related C3 Scaffolds

The synthesis of this compound can be achieved through the manipulation of various three-carbon (C3) compounds. One such strategy involves the hydrolysis of oxirane (epoxide) derivatives. For instance, the hydrolysis of epichlorohydrin (B41342) can lead to the formation of 3-chloro-1,2-propanediol (B139630), which can then be oxidized to produce this compound. wikipedia.org

Another approach utilizes dihydroxyacetone as a starting material. Dihydroxyacetone can be selectively chlorinated to yield the target compound. Furthermore, 1,3-dihydroxyacetone (B48652) can be formed by the substitution of the chlorine atom in this compound with a hydroxide (B78521) ion.

Conversion of Optically Active Halogenated Propanediols

The synthesis of optically active this compound can be accomplished through the conversion of enantiomerically pure halogenated propanediols. A key precursor for this is (R)-3-chloro-1,2-propanediol, which can be obtained through various methods, including the asymmetric ring-opening of racemic epichlorohydrin. google.com

The enzyme-catalyzed oxidative dehalogenation of (R)-3-chloro-1,2-propanediol can stereoselectively yield hydroxyacetone. researchgate.net While this specific reaction leads to hydroxyacetone, the principle of using optically active halogenated propanediols as precursors is a valid strategy for accessing chiral derivatives of this compound. For example, the oxidation of (S)-3-chloro-1,2-propanediol would be a direct route to (S)-1-chloro-3-hydroxyacetone. The production of optically active 3-halopropanediol derivatives can be achieved by the asymmetric hydrogenation of halohydroxyacetone derivatives using a transition metal and an optically active phosphine (B1218219) ligand as a catalyst. google.com

Stereoselective and Enantioselective Synthesis Research of this compound and Derivatives

Research into the stereoselective and enantioselective synthesis of this compound and its derivatives is crucial for applications where specific stereoisomers are required, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

While direct enantioselective synthesis of this compound is not extensively documented in the provided search results, the synthesis of optically active precursors and related compounds highlights the importance of stereocontrol in this area. For instance, methods for producing optically active 3-halo-1,2-propanediol derivatives through asymmetric hydrogenation are known. google.com These chiral propanediols are direct precursors to optically active this compound via oxidation.

Furthermore, the broader field of organocatalysis has demonstrated powerful methods for the stereoselective synthesis of related structures. For example, organocatalyzed aldol (B89426) additions of dihydroxyacetone to various aldehydes have been used to create chiral polyhydroxylated compounds with high stereocontrol. researchgate.net These methodologies could potentially be adapted for the enantioselective synthesis of this compound derivatives.

The palladium-catalyzed cyclization of trichloroacetimidates has been reported for the stereoselective synthesis of 1,3-amino alcohols, which are structurally related to this compound. nih.gov This demonstrates the availability of advanced catalytic methods for controlling stereochemistry in similar C3 scaffolds.

The following table summarizes the key synthetic approaches to this compound:

| Synthetic Approach | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

| Direct Halogenation | Hydroxyacetone | Chlorine gas or Thionyl chloride (SOCl₂) in an inert solvent | This compound | |

| From Glycerol | Glycerol | Dehydration followed by chlorination | This compound | |

| From Propenol Derivative | 2-Chloroallyl alcohol | Hypochlorous acid (HOCl) | This compound | google.com |

| From Propenol Derivative | 2,3-Dichloropropene | Potassium carbonate, water, reflux | This compound | google.com |

| From Pyruvic Acid Derivative | α-Chloropyruvic acid | 1. Methyl orthoformate, methanol, H₂SO₄; 2. Lithium aluminum hydride; 3. Acid | This compound | google.com |

| From C3 Scaffold | Epichlorohydrin | Hydrolysis, then oxidation | This compound | wikipedia.org |

| From Optically Active Precursor | (S)-3-Chloro-1,2-propanediol | Oxidation | (S)-1-Chloro-3-hydroxyacetone | google.com |

Enzymatic and Biocatalytic Approaches in Chiral Synthesis

The synthesis of chiral molecules, or enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. unipd.it Biocatalysis, utilizing enzymes as catalysts, has emerged as a powerful tool for achieving high enantioselectivity in chemical transformations. unipd.it For the synthesis of chiral alcohols and related compounds, oxidoreductases are a key class of enzymes. These enzymes can catalyze the reduction of prochiral ketones to chiral alcohols with high stereoselectivity. uni-duesseldorf.deuniovi.eswseas.com

Enzymatic and biocatalytic methods offer several advantages, including mild reaction conditions, high selectivity, and environmental friendliness. wseas.com Whole-cell biocatalysis, in particular, is attractive due to the in-situ regeneration of necessary cofactors like NAD(P)H. wseas.com

One of the key strategies in chiral synthesis is the enzymatic resolution of racemic mixtures. For instance, lipases are widely used for the enantioselective acylation of racemic alcohols, yielding one enantiomer as an ester while leaving the other as the unreacted alcohol, both with high enantiomeric excess. unipd.it

In the context of compounds structurally related to this compound, various biocatalytic reductions of halo-ketones have been reported. For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester has been achieved with high yield and enantiomeric excess using cell suspensions of Geotrichum candidum. nih.gov Similarly, recombinant E. coli cells containing specific ketoreductases have been used to produce (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol and ethyl-(R)-4-chloro-3-hydroxybutanoate in high yields and excellent enantiomeric excess. nih.gov

D-Fructose-6-phosphate aldolase (B8822740) from Escherichia coli (EcFSA) has been shown to catalyze the aldol addition of hydroxyacetone to various glyoxals, producing chiral 2,3-dihydroxy-1,4-dicarbonyls. acs.org This demonstrates the potential of enzymatic catalysis to create complex chiral structures from simple, achiral precursors. acs.org

Table 1: Examples of Enzymatic and Biocatalytic Synthesis of Chiral Compounds

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

|---|---|---|---|---|

| 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 e.e. |

| 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with ketoreductase | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | 100 e.e. |

| Ethyl 4-chloroacetoacetate | Recombinant E. coli with CpSADH | Ethyl-(R)-4-chloro-3-hydroxybutonoate | 95 | 99 e.e. |

| (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | Rhodococcus strains | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | >90 | >98 d.e., 99.4 e.e. |

Data sourced from multiple research findings. nih.gov

Asymmetric Catalysis in the Preparation of Related Compounds

Asymmetric catalysis, which involves the use of chiral catalysts to create stereochemically defined products, is a cornerstone of modern organic synthesis. nih.gov This approach is not limited to biocatalysis and encompasses a wide range of metal- and organo-catalysts.

For compounds analogous to this compound, such as chiral halo-alcohols, asymmetric hydrogenation of the corresponding halo-ketones is a key strategy. This can be achieved using transition metal catalysts complexed with optically active phosphine ligands. google.com For example, the antidepressant drug fluoxetine (B1211875) and its analogues can be synthesized from (S)-3-chloro-1-phenylpropanol, which is produced via the asymmetric reduction of 3-chloropropiophenone (B135402) using a reductase from Saccharomyces cerevisiae. nih.gov

Another powerful method is the catalytic asymmetric Mannich-type reaction. For instance, a direct catalytic asymmetric Mannich-type reaction of a hydroxyketone has been developed using a zinc-based catalyst, yielding β-amino alcohols with high diastereomeric and enantiomeric excess. acs.org The stereochemical outcome of this reaction can be controlled by the choice of protecting group on the imine nitrogen. acs.org

Furthermore, copper-catalyzed asymmetric conjugate borylation of β-boronylacrylates has been used to prepare optically enriched unsymmetrical 1,1-bis(boryl) compounds with excellent enantioselectivity. mdpi.com These versatile building blocks can undergo further selective transformations. mdpi.com

Table 2: Examples of Asymmetric Catalysis for Related Compounds

| Reaction Type | Catalyst System | Substrate | Product | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Transition metal / optically active phosphine ligand | Halohydroxyacetone derivative | Optically active 3-halo-1,2-propanediol derivative | High optical purity |

| Asymmetric Reduction | Saccharomyces cerevisiae reductase | 3-chloropropiophenone | (S)-3-chloro-1-phenylpropanol | High enantioselectivity |

| Asymmetric Mannich-type Reaction | Et2Zn/(S,S)-linked-BINOL | Hydroxyketone and N-Diphenylphosphinoyl imine | anti-β-amino alcohol | anti/syn >98/2, >99.5% ee |

| Asymmetric Mannich-type Reaction | Et2Zn/(S,S)-linked-BINOL | Hydroxyketone and N-Boc-imine | syn-β-amino alcohol | anti/syn 5/95, >99.5% ee |

| Asymmetric Conjugate Borylation | Copper catalyst | β-boronylacrylate | Chiral 1,1-bis(boryl) carboxy ester | Excellent enantioselectivity |

Data sourced from various research articles. nih.govgoogle.comacs.orgmdpi.com

Principles of Sustainable Synthesis in this compound Production Research

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for all chemicals, including this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of sustainable synthesis is the use of renewable feedstocks. Research has explored the production of hydroxyacetone, a precursor to this compound, from glycerol, a byproduct of biodiesel production. epa.gov This provides a more sustainable alternative to petroleum-based routes. epa.gov

Catalysis is a fundamental pillar of green chemistry. The development of highly efficient and selective catalysts, both chemical and biological, is crucial for minimizing waste and energy consumption. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in reactions like the Horner-Wadsworth-Emmons reaction offers a simple, environmentally friendly method that avoids expensive and hazardous reagents. researchgate.net

Solvent choice is another critical factor. The use of bio-based or more environmentally benign solvents is a key area of research. nsf.gov For instance, N,N'-dimethylimidazolidinone (DMI), which can be synthesized from cellulose (B213188), is considered a greener alternative to traditional polar aprotic solvents. nsf.gov

The concept of "hydrogen borrowing" is a sustainable strategy for the N-alkylation of amines with alcohols, where water is the only byproduct. rug.nl This methodology, often catalyzed by transition metals, avoids the use of stoichiometric activating agents and reduces waste. rug.nl

In the context of this compound synthesis, applying these principles would involve:

Utilizing renewable starting materials like glycerol.

Employing highly selective catalytic methods, such as enzymatic or asymmetric catalysis, to maximize atom economy and reduce byproducts.

Choosing environmentally friendly solvents and reaction conditions.

Designing processes that are energy-efficient and minimize waste generation.

Reaction Mechanisms and Kinetics of 1 Chloro 3 Hydroxyacetone

Radical-Initiated Reactions of 1-Chloro-3-hydroxyacetone

Radical-initiated reactions are fundamental to the transformation of this compound in different environments. These reactions are primarily initiated by highly reactive species such as hydroxyl radicals (•OH) and chlorine atoms (Cl•).

The reaction of this compound with hydroxyl radicals is a significant degradation pathway. This reaction can proceed through several channels, including hydrogen atom abstraction and addition to the carbonyl center. core.ac.ukresearchgate.netnii.ac.jp

Theoretical studies on the reaction of the related compound, chloroacetone (B47974), with •OH radicals indicate that hydrogen atom abstraction is a dominant reaction pathway. researchgate.netnii.ac.jp For this compound (ClCH₂C(O)CH₂OH), there are two primary sites for hydrogen abstraction: the chloromethyl group (-CH₂Cl) and the hydroxymethyl group (-CH₂OH).

The abstraction of a hydrogen atom from the -CH₂Cl group leads to the formation of a C₃H₄ClO₂ radical. Computational studies on chloroacetone suggest that this is a favorable pathway. researchgate.netnii.ac.jp The presence of the electron-withdrawing chlorine atom can influence the C-H bond strength and the stability of the resulting radical.

Conversely, hydrogen abstraction can occur from the -CH₂OH group. The hydroxyl group can activate the adjacent C-H bonds, making them susceptible to attack by •OH radicals. This pathway would result in the formation of a different C₃H₄ClO₂ radical isomer. A theoretical study on the reaction of hydroxyacetone (B41140) with •OH radicals supports the significance of abstraction from the carbon atom bearing the hydroxyl group. acs.org

In addition to abstraction, the •OH radical can undergo an addition reaction to the carbonyl carbon of this compound. researchgate.netnii.ac.jp This pathway has been considered in computational studies of the reaction between chloroacetone and the hydroxyl radical. researchgate.netnii.ac.jp The addition of •OH to the C=O bond forms an energy-rich adduct, which can then undergo further reactions or fragmentation. The electrophilic nature of the •OH radical and the electron density at the carbonyl carbon are key factors influencing the rate of this addition reaction.

The oxidation of organic compounds in the presence of oxygen can lead to the formation of complex intermediates such as tetraoxides and trioxides. For instance, in the radical-initiated oxidation of hydroxyacetone, theoretical data suggests that the formation and decomposition of the major product, methylglyoxal, could proceed through tetraoxide intermediates. usfca.edu The formation of acetic acid as a product in that system is consistent with the decomposition of a linear trioxide intermediate, which may form rapidly from a tetraoxide. usfca.edu

These findings suggest that the peroxy radicals formed from the initial hydrogen abstraction from this compound could self-react to form short-lived tetraoxide intermediates. These intermediates can then decompose to form a variety of oxygenated products.

Table 1: Rate Coefficients for the Reaction of •OH with Acetone (B3395972) Derivatives

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

|---|---|---|---|

| Hydroxyacetone | (3.0 ± 0.7) × 10⁻¹² | 298 | Relative Rate |

| Hydroxyacetone | 5.29 × 10⁻²³ T³.⁴e¹⁶²³/T | 280-500 | Theoretical |

The reaction of this compound with chlorine atoms is another important atmospheric degradation pathway, particularly in marine and coastal areas where Cl• concentrations can be significant. Similar to the reaction with •OH radicals, the reaction with Cl• is expected to proceed primarily through hydrogen atom abstraction.

Studies on the reaction of Cl atoms with hydroxyacetone have shown this to be a rapid process, with a determined rate coefficient of (5.6 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net A temperature-dependent study of this reaction yielded the Arrhenius expression k(T) = (1.7 ± 0.3) × 10⁻¹¹ exp(381.5 ± 57.3/T) cm³ molecule⁻¹ s⁻¹. researchgate.net

For this compound, hydrogen abstraction by Cl• can occur from either the -CH₂Cl or the -CH₂OH group. The high reactivity of Cl atoms suggests that both pathways are likely to be significant. The products of these abstraction reactions will be the corresponding alkyl radicals, which will subsequently react with molecular oxygen in the atmosphere to form peroxy radicals, leading to a cascade of further oxidation reactions. The formation of chloroacetone has been observed in the Cl atom-initiated oxidation of other compounds, indicating the stability of the chloromethyl ketone moiety. conicet.gov.ar

Table 2: Rate Coefficients for the Reaction of Cl• with Hydroxyacetone

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

|---|---|---|---|

| Hydroxyacetone | (5.6 ± 0.7) × 10⁻¹¹ | 298 | Relative Rate |

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₅ClO₂ |

| Hydroxyl Radical | •OH |

| Chlorine Atom | Cl• |

| Chloroacetone | C₃H₅ClO |

| Hydroxyacetone | C₃H₆O₂ |

| Methylglyoxal | C₃H₄O₂ |

| Acetic Acid | C₂H₄O₂ |

| Tetraoxide | O₄ |

Reactions with Chlorine Atoms (Cl•)

Nucleophilic and Electrophilic Transformations of this compound

The dual functionality of this compound makes it susceptible to both nucleophilic and electrophilic attacks.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound involves the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion or water molecule. Studies on the hydrolysis of monochloroacetone, a similar compound, suggest that the reaction is not a simple SN2 displacement but proceeds through the addition of a hydroxide ion to the carbonyl group, followed by an intramolecular displacement of the chloride ion. cdnsciencepub.com This mechanism is plausible for this compound as well. The rate of hydrolysis is dependent on the pH of the solution. Kinetic studies of the hydrolysis of monochloroacetone have shown that the reaction is accompanied by the formation of the more slowly reacting hydroxyacetone, leading to biphasic kinetics. cdnsciencepub.com

Dimerization and Self-Condensation Pathways

Like its parent compound hydroxyacetone, this compound can undergo self-condensation reactions. wikipedia.org Hydroxyacetone is known to undergo rapid polymerization, including the formation of a cyclic hemiacetal dimer. wikipedia.org Under alkaline conditions, it undergoes a rapid aldol (B89426) condensation. wikipedia.orgresearchgate.net Given the structural similarities, this compound is expected to exhibit similar behavior. The aldol condensation would involve the enolate of one molecule acting as a nucleophile and attacking the carbonyl carbon of a second molecule. Two potential enol forms can lead to different aldol condensation products. researchgate.net

Reactivity in the Presence of Acidic and Basic Catalysts

Both acidic and basic catalysts can significantly influence the reactivity of this compound.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This can facilitate nucleophilic attack at the carbonyl group. For instance, the hydrolysis of chloro-substituted alkyl acetates is acid-catalyzed. rsc.orgresearchgate.net

Base Catalysis: Base catalysts can promote reactions by deprotonating the hydroxyl group or the α-carbon, generating a more potent nucleophile. The hydrolysis of monochloroacetone is catalyzed by hydroxide ions. cdnsciencepub.com Aldol condensations of hydroxyacetone are also base-catalyzed. wikipedia.orgresearchgate.net Thiazolium salts, in the presence of a base, are known to catalyze the benzoin (B196080) condensation of aldehydes, a reaction involving an acyl anion equivalent. nih.gov

Photochemical Reactivity and Decomposition Studies of this compound

The photochemical reactivity of this compound is primarily determined by the absorption of ultraviolet (UV) radiation by the carbonyl group. While specific photolysis studies on this compound were not found in the search results, the photochemistry of the related compound hydroxyacetone has been investigated. The absorption spectrum of hydroxyacetone extends to about 330 nm. researchgate.net However, the quantum yield for its photolysis in the tropospherically relevant region (λ > 290 nm) was found to be significantly less than unity, indicating that photolysis is not a major atmospheric degradation pathway for hydroxyacetone. researchgate.net The degradation of chloroacetone in the atmosphere is also considered to be slow. researchgate.net Given these findings, it is likely that the direct photolysis of this compound in the atmosphere is also a minor process compared to its reaction with atmospheric oxidants like the hydroxyl radical (OH) and chlorine atoms.

Computational and Theoretical Chemistry of 1 Chloro 3 Hydroxyacetone

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure of 1-chloro-3-hydroxyacetone and predicting its reactivity. These calculations, typically employing methods like Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and orbital energies within the molecule.

The presence of the electron-withdrawing chlorine atom and the carbonyl group significantly influences the electronic properties of this compound. The chlorine atom, through its inductive effect, increases the electrophilicity of the adjacent carbon atom and also affects the acidity of the α-hydrogens. mdpi.com The carbonyl group itself is a site of high electron density and a primary center for nucleophilic attack. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further influencing the molecule's interactions.

Reactivity descriptors derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential (ESP) maps, and various reactivity indices, offer quantitative measures of the molecule's reactivity. For instance, the LUMO is expected to be localized around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The ESP map would reveal regions of positive potential around the hydrogen atoms and the carbonyl carbon, and negative potential around the oxygen and chlorine atoms, guiding intermolecular interactions.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -10.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons; a low value suggests high electrophilicity. |

| HOMO-LUMO Gap | 9.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Atomic Charges | C(carbonyl): +0.4, O(carbonyl): -0.5, C(alpha to Cl): +0.1, Cl: -0.2, O(hydroxyl): -0.6, H(hydroxyl): +0.4 | Provides insight into the partial charges on each atom, indicating sites for electrophilic and nucleophilic attack. |

Note: The values in this table are illustrative and would need to be calculated using specific quantum chemical methods and basis sets. They are based on general principles for similar halogenated ketones.

Molecular Dynamics Simulations and Conformational Analysis of this compound

The flexibility of this compound allows it to adopt various conformations, which can significantly impact its reactivity and interactions with other molecules. Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore the conformational landscape of this molecule.

Due to the presence of single bonds, rotation around the C-C and C-O bonds can lead to different spatial arrangements of the atoms. The key dihedral angles to consider are the O=C-C-Cl and O=C-C-OH angles. The relative energies of these conformers are determined by a balance of steric hindrance, electrostatic interactions (including dipole-dipole interactions), and hyperconjugation effects. For instance, in halogenated acetones, a cis or trans arrangement of the carbonyl and C-X bonds can have different stabilities, with the trans conformation often being more stable in the gas phase. beilstein-journals.orgbeilstein-journals.org Solvation effects can also play a crucial role in stabilizing certain conformers. beilstein-journals.orgbeilstein-journals.org

MD simulations can provide a dynamic picture of the conformational changes of this compound over time, revealing the most populated conformations and the energy barriers between them. This information is crucial for understanding which conformers are most likely to participate in chemical reactions.

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=C-C-Cl) | Relative Energy (kcal/mol) (Gas Phase) | Key Intramolecular Interactions |

| trans | ~180° | 0.0 | Minimizes steric hindrance between the chlorine and carbonyl oxygen. |

| gauche | ~60° | 1.5 | Potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen or chlorine. |

| cis | ~0° | 3.0 | Significant steric and dipolar repulsion between the chlorine and carbonyl oxygen. |

Note: This table is illustrative and based on general principles of conformational analysis of halogenated ketones. beilstein-journals.orgbeilstein-journals.org Actual values would require specific calculations.

Potential Energy Surface Mapping for Reaction Pathways

Understanding the mechanisms of reactions involving this compound requires the mapping of the potential energy surface (PES) for the relevant reaction pathways. The PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. researchgate.netpurdue.edu By identifying the stationary points on the PES—reactants, products, intermediates, and transition states—we can elucidate the step-by-step mechanism of a reaction.

A key reaction of atmospheric interest is the oxidation of this compound by hydroxyl radicals (•OH). researchgate.netacs.org Theoretical studies on similar molecules like chloroacetone (B47974) and hydroxyacetone (B41140) have shown that such reactions can proceed through different channels, including hydrogen abstraction from different sites or addition to the carbonyl group. researchgate.netacs.org

For this compound, hydrogen abstraction can occur from the chloromethyl group, the hydroxyl group, or the methyl group (if it were present). The relative activation energies for these abstraction pathways determine the major reaction channel. The PES would reveal the energy barriers (transition states) for each of these pathways, as well as the energies of the resulting radical intermediates. rsc.org

Table 3: Illustrative Potential Energy Surface Features for the Reaction of this compound with •OH

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) |

| H-abstraction from -CH2Cl | -2.5 | +3.0 | -15.0 |

| H-abstraction from -OH | -3.0 | +2.5 | -20.0 |

| •OH addition to C=O | -4.0 | +5.0 | -25.0 |

Note: This table presents hypothetical energy values relative to the separated reactants to illustrate the concept of a PES. These values are based on trends observed for reactions of similar ketones with •OH radicals. researchgate.netacs.orgrsc.org Actual values would need to be determined through detailed quantum chemical calculations.

Kinetic Modeling and Rate Constant Predictions from First Principles

Kinetic modeling based on first principles allows for the prediction of reaction rate constants and their temperature dependence, providing crucial data for understanding the atmospheric fate and reactivity of this compound. researchgate.netnih.gov By combining the information from the potential energy surface with statistical mechanics, methods like Transition State Theory (TST) can be used to calculate rate constants. nii.ac.jp

For the reaction of this compound with atmospheric oxidants like the •OH radical, the calculated rate constants can be used to estimate its atmospheric lifetime. The Arrhenius equation, or more complex multi-parameter equations, can be derived from the temperature dependence of the calculated rate constants, which is essential for atmospheric models. acs.orgnii.ac.jp

Theoretical studies on the reactions of chloroacetone and hydroxyacetone with •OH radicals have shown that the presence of the halogen and hydroxyl groups significantly affects the rate constants compared to acetone (B3395972). researchgate.netacs.orgnii.ac.jp Similar effects are expected for this compound.

Table 4: Illustrative Predicted Rate Constants and Arrhenius Parameters for the Reaction of this compound with •OH

| Parameter | Illustrative Value | Significance |

| Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | 2.5 x 10⁻¹² | Determines the reaction rate under specific conditions. |

| Arrhenius Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | 1.8 x 10⁻¹¹ | Relates to the frequency of collisions in the correct orientation. |

| Activation Energy (Ea) (kcal/mol) | 1.5 | Represents the energy barrier that must be overcome for the reaction to occur. |

Note: These values are illustrative and based on data for similar reactions of halogenated ketones. acs.orgnii.ac.jp Accurate parameters for this compound would require specific kinetic modeling studies.

Development and Validation of Computational Methods for Halogenated Carbonyl Compounds

The accurate theoretical description of halogenated carbonyl compounds like this compound presents specific challenges for computational methods. The presence of halogen atoms requires careful consideration of electron correlation and, in some cases, relativistic effects, especially for heavier halogens. Furthermore, the description of non-covalent interactions, such as halogen bonding, is crucial for accurately modeling the behavior of these compounds. acs.orgresearchgate.net

A significant area of research is the development and validation of computational methods, particularly DFT functionals and basis sets, that can reliably predict the properties and reactivity of halogenated carbonyls. acs.orgresearchgate.netbohrium.com This involves benchmarking the performance of different methods against high-level ab initio calculations (e.g., CCSD(T)) or experimental data for a set of representative molecules. bohrium.comrsc.orgresearchgate.netgithub.iotuni.fi

For instance, studies have shown that standard DFT functionals may not always accurately describe halogen bonds, and that functionals with corrections for dispersion interactions or those with a higher percentage of Hartree-Fock exchange often perform better. acs.orgresearchgate.netresearchgate.net The choice of basis set is also critical, with larger basis sets containing polarization and diffuse functions generally providing more accurate results. researchgate.netbohrium.com The validation of these methods is essential for ensuring the reliability of the computational predictions for molecules like this compound.

Table 5: Illustrative Validation of Computational Methods for Halogenated Carbonyls

| Method | Property | Mean Absolute Error (vs. Benchmark) |

| B3LYP/6-31G* | Reaction Energy | 3-5 kcal/mol |

| M06-2X/6-311+G(d,p) | Reaction Energy | 1-2 kcal/mol |

| ωB97X-D/aug-cc-pVTZ | Halogen Bond Energy | 0.5-1 kcal/mol |

| CCSD(T)/CBS | Reaction Energy | < 0.5 kcal/mol (Benchmark) |

Note: This table provides an illustrative comparison of the accuracy of different computational methods for properties relevant to halogenated carbonyls, based on general findings in the literature. acs.orgresearchgate.netbohrium.comrsc.orgresearchgate.netgithub.iotuni.fi The specific errors can vary depending on the system and property being studied.

Role of 1 Chloro 3 Hydroxyacetone in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of its distinct functional groups makes 1-chloro-3-hydroxyacetone a strategic starting material for the construction of elaborate organic molecules. The hydroxyl and carbonyl moieties can be selectively protected or reacted, while the chloromethyl group provides a handle for nucleophilic substitution or further functionalization. This controlled, stepwise reactivity is crucial in the multi-step synthesis of complex natural products and pharmaceutically active compounds.

Precursor to Chiral Scaffolds and Stereoselective Derivatives

The prochiral nature of this compound makes it an attractive starting point for the synthesis of enantiomerically enriched compounds. The stereoselective reduction of the ketone functionality is a key strategy to introduce chirality, leading to the formation of chiral chlorohydrins, which are valuable intermediates for a variety of chiral building blocks.

Detailed Research Findings:

The asymmetric reduction of α-haloketones to their corresponding chiral halohydrins is a well-established method for producing enantiomerically pure compounds. nih.gov Various biocatalysts, such as plant tissues, have been shown to effectively reduce prochiral ketones with high enantioselectivity. nih.gov For instance, the reduction of chloroacetophenone derivatives using microorganisms can yield chiral alcohols with high enantiomeric excess (ee). researchgate.net These chiral chlorohydrins can then be converted into valuable chiral epoxides through intramolecular nucleophilic substitution. Chiral epoxides are highly sought-after intermediates in the synthesis of a wide array of pharmaceuticals and natural products. acs.org

Furthermore, the chiral chlorohydrin obtained from the stereoselective reduction of this compound can be transformed into chiral amino alcohols. westlake.edu.cnresearchgate.net These chiral amino alcohols are fundamental building blocks in the synthesis of numerous biologically active molecules and chiral ligands for asymmetric catalysis. westlake.edu.cnresearchgate.net

Below is a table summarizing the potential chiral scaffolds derivable from this compound:

| Starting Material | Key Transformation | Resulting Chiral Scaffold | Potential Applications |

| This compound | Asymmetric Ketone Reduction | Chiral (1-chloro-3-hydroxy)propan-2-ol | Precursor to chiral epoxides and amino alcohols |

| Chiral (1-chloro-3-hydroxy)propan-2-ol | Intramolecular Cyclization | Chiral Glycidol | Synthesis of beta-blockers, natural products |

| Chiral (1-chloro-3-hydroxy)propan-2-ol | Amination | Chiral 1-amino-3-chloropropan-2-ol | Synthesis of chiral ligands, pharmaceuticals |

Utility in the Construction of Functionalized Heterocyclic Systems

The electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom, combined with the nucleophilic character of the hydroxyl group, allows this compound to participate in various cyclization reactions to form a range of functionalized heterocyclic systems. These heterocycles are core structures in many pharmaceuticals and agrochemicals.

Detailed Research Findings:

α-Haloketones are well-known precursors for the synthesis of various five- and six-membered heterocyclic rings. nih.govwikipedia.org For example, in the synthesis of substituted imidazoles, an α-haloketone can react with an amidine in a condensation reaction. nih.govrsc.orgresearchgate.net this compound, with its additional hydroxyl functionality, offers the potential to synthesize imidazoles with a hydroxymethyl substituent, which can be further functionalized.

Similarly, pyrimidines can be synthesized through the reaction of an α-haloketone with an amidine, although the specific use of this compound in this context is less documented. organic-chemistry.orgresearchgate.net The general reactivity of α-haloketones suggests its applicability in such cyclocondensation reactions. organic-chemistry.org

The following table illustrates potential heterocyclic systems that can be synthesized using this compound as a building block:

| Heterocyclic System | General Synthetic Strategy | Potential Substituent from this compound |

| Imidazole | Reaction with amidines | Hydroxymethyl group |

| Pyrimidine | Reaction with amidines or urea (B33335) derivatives | Hydroxymethyl group |

| Oxazole | Reaction with amides | Chloromethyl and hydroxyl groups can be involved in cyclization |

| Thiazole (B1198619) | Hantzsch thiazole synthesis with thioamides | Hydroxymethyl group |

As a Reactive Intermediate in Cascade or Multicomponent Reactions

While specific examples directly involving this compound in cascade or multicomponent reactions (MCRs) are not extensively reported, its trifunctional nature makes it a prime candidate for such efficient synthetic strategies. Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, and MCRs, where three or more reactants combine in a single step, offer significant advantages in terms of atom economy and synthetic efficiency. mdpi.comnih.govresearchgate.netmdpi.com

The reactivity of the hydroxyl, keto, and chloromethyl groups could potentially initiate or participate in a series of sequential reactions. For instance, an initial reaction at the carbonyl group could trigger a subsequent intramolecular cyclization involving the hydroxyl or chloromethyl group. The development of such reactions would represent a significant advancement in the application of this versatile building block.

Development of Novel Synthetic Transformations Utilizing this compound Derivatives

Research into the derivatives of this compound opens avenues for novel synthetic transformations. Protection of the hydroxyl group as an ether or ester, for example, would allow for selective reactions at the ketone or chloromethyl positions. The resulting 1-alkoxy-3-chloroacetones could exhibit different reactivity profiles and be employed in a new range of synthetic applications. iupac.org

Furthermore, the development of novel catalytic systems for the transformation of this compound and its derivatives is an active area of research. This includes the design of catalysts for highly selective C-H functionalization, allowing for the direct introduction of new functional groups and the construction of even more complex molecular architectures. ucsb.edu The exploration of these novel transformations will undoubtedly expand the synthetic utility of this valuable C3 building block.

Advanced Analytical Methodologies for Research on 1 Chloro 3 Hydroxyacetone

Spectroscopic Techniques for Mechanistic Interrogation and Reaction Dynamics

Spectroscopic methods that provide real-time data are invaluable for probing the fundamental aspects of reactions involving 1-chloro-3-hydroxyacetone. These techniques allow for the direct observation of molecular transformations, providing insights into reaction pathways and kinetics.

Photoionization Mass Spectrometry for Intermediate Identification

Photoionization Mass Spectrometry (PIMS), particularly using vacuum ultraviolet (VUV) radiation, is a powerful tool for identifying short-lived reaction intermediates. This "soft" ionization technique minimizes the fragmentation of parent ions, which is crucial for the unambiguous identification of transient species like radicals and other reactive molecules formed during pyrolysis or photolysis.

In studies of analogous compounds like hydroxyacetone (B41140), flash pyrolysis coupled with VUV-PIMS has been used to investigate thermal decomposition mechanisms. nih.govnsf.gov This approach allows for the characterization of initial bond-breaking events and the subsequent reactions of the resulting radical intermediates. nsf.gov For this compound, PIMS could be employed to study its decomposition pathways. The weakest bonds, such as the C-Cl and C-C bonds, would be expected to cleave first, generating various radical intermediates. By tuning the photoionization energy, different isomers and intermediates can be selectively detected and identified based on their unique ionization thresholds. osti.govresearchgate.net

Table 1: Potential Intermediates in this compound Decomposition Detectable by PIMS

| Intermediate Name | Chemical Formula | Expected Formation Pathway | Significance |

|---|---|---|---|

| Chloromethyl radical | •CH₂Cl | Cleavage of C-C bond adjacent to carbonyl | Indicates initial fragmentation pathway |

| Hydroxyacetyl radical | HOCH₂C(O)• | Cleavage of C-C bond adjacent to chloromethyl group | Key intermediate in oxidation/decomposition |

| Chlorine radical | Cl• | Cleavage of C-Cl bond | Initiator for radical chain reactions |

In Situ Infrared Spectroscopy for Kinetic Monitoring

In situ infrared (IR) spectroscopy, particularly Attenuated Total Reflection (ATR)-IR, is an exceptional technique for monitoring the kinetics of reactions in real-time without sample extraction. rsc.org By tracking the changes in the vibrational frequencies of functional groups, researchers can quantify the consumption of reactants and the formation of products and intermediates over time.

For reactions involving this compound, in situ ATR-IR can provide a wealth of kinetic data. The strong absorption of the carbonyl group (C=O) serves as a clear spectroscopic marker. spectroscopyonline.com Research on the related compound hydroxyacetone has successfully used in situ ATR-IR to study its adsorption and reaction on catalyst surfaces, monitoring the intensity of peaks corresponding to C=O stretching, C-O stretching, and O-H bending to understand surface interactions and reaction progress. researchgate.netresearchgate.netutwente.nl A similar approach for this compound would involve monitoring the characteristic IR bands to track its conversion. The disappearance of the C=O stretch of the starting material and the appearance of new bands would allow for the determination of reaction rates and the identification of potential intermediate species. researchgate.net

Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Kinetic Monitoring |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200–3600 (broad) | Monitors reactions involving the hydroxyl group |

| C=O (ketone) | Stretching | 1700–1725 | Primary band for tracking reactant consumption libretexts.orgpressbooks.publibretexts.org |

| C-O (alcohol) | Stretching | 1050–1150 | Confirms presence and reactions of the alcohol moiety |

| C-Cl (chloroalkane) | Stretching | 600–800 | Monitors dehalogenation reactions spectroscopyonline.com |

Chromatographic Methods for Product Elucidation and Quantification

Chromatographic techniques are essential for separating complex mixtures of reaction products, enabling their individual identification and quantification. Coupling chromatography with mass spectrometry or infrared spectroscopy provides the high degree of certainty required for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) in Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the powerful separation capabilities of GC with the definitive identification power of MS. In the context of this compound research, GC-MS is used to separate and identify reaction products, impurities, and isomers. Collaborative studies on the analysis of the related compound 3-chloro-1,2-propanediol (B139630) have demonstrated the robustness of GC-MS for quantifying chlorinated compounds in complex matrices at low levels. scispace.comoup.comresearchgate.net A typical GC-MS analysis of this compound would involve separation on a capillary column followed by electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint for identification. biointerfaceresearch.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) offers complementary information to GC-MS. While MS provides information on the mass-to-charge ratio of the molecule and its fragments, IR provides information about the functional groups present. This makes GC-IR particularly useful for distinguishing between isomers that may have very similar mass spectra but different molecular structures and therefore distinct IR spectra.

Table 3: Example GC-MS Data for the Analysis of a this compound Reaction Mixture

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 8.5 | 108/110 | 79, 63, 49, 43 |

| Hydroxyacetone | 6.2 | 74 | 57, 43, 31 |

| Chloroacetic acid | 7.1 | 94/96 | 77, 49, 45 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related Halogenated Compounds

For compounds that are thermally unstable, non-volatile, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the analytical method of choice. scientistlive.com The analysis of halogenated organic compounds and carbonyls in various matrices often relies on LC-MS due to its high sensitivity and selectivity. nih.govacs.orgresearchgate.netchromatographyonline.com

To enhance sensitivity and chromatographic performance for carbonyl compounds like this compound, derivatization is often employed. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form a stable hydrazone derivative that is more amenable to reverse-phase LC and has a strong chromophore for UV detection and is easily ionizable for MS detection. longdom.orgrsc.org Tandem MS (MS/MS) further enhances selectivity by selecting the derivatized molecular ion, fragmenting it, and detecting a specific product ion, a process known as Multiple Reaction Monitoring (MRM). This technique significantly reduces background noise and allows for accurate quantification at very low concentrations. mdpi.comcopernicus.org

Table 4: Illustrative LC-MS/MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-Phase C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS/MS Transition (MRM) | Precursor Ion (M-H)⁻ → Product Ion |

Development of Specialized Analytical Protocols for Complex Chemical Systems

Analyzing this compound in complex matrices, such as environmental samples, biological tissues, or industrial process streams, requires the development of specialized analytical protocols. These protocols are designed to isolate the target analyte from interfering substances and ensure accurate and reliable quantification. The development process typically involves optimizing sample extraction, cleanup, and the final analytical determination.

For instance, a protocol for determining this compound in water might involve a solid-phase extraction (SPE) step to concentrate the analyte and remove salts and polar interferents. This could be followed by derivatization and analysis using GC-MS or LC-MS/MS. nih.gov The choice of method depends on the required detection limits and the nature of the sample matrix. For biological tissues, a more rigorous extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be adapted, followed by a cleanup step using sorbents that remove lipids and pigments before instrumental analysis. nih.gov The validation of such specialized protocols is critical and involves assessing parameters like linearity, accuracy, precision, limits of detection (LOD), and matrix effects to ensure the data generated is fit for purpose. mdpi.com

Strategies for Minimizing Analytical Artifacts and Interferences

Analytical artifacts and interferences can significantly compromise the qualitative and quantitative analysis of this compound. Artifacts may arise from the degradation of the analyte during sample preparation or analysis, while interferences can originate from the sample matrix, co-eluting compounds, or the analytical instrumentation itself. A systematic approach to minimizing these issues is essential for obtaining reliable results.

Sample Preparation and Handling:

Proper sample handling is the first line of defense against analytical artifacts. Given that this compound is a halogenated carbonyl compound, it may be susceptible to degradation. Strategies to minimize this include:

Controlled Temperature: Samples should be stored at low temperatures and protected from light to minimize thermal and photodegradation.

pH Control: The pH of the sample matrix should be controlled to prevent base- or acid-catalyzed reactions, such as aldol (B89426) condensation or elimination reactions.

Inert Atmosphere: For sensitive samples, preparation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Chromatographic Techniques:

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating this compound from complex mixtures. However, artifacts can be introduced during these processes.

Derivatization for GC Analysis: Due to the presence of a hydroxyl and a keto group, this compound can be prone to tautomerization and thermal decomposition in the hot GC inlet. Derivatization is a common strategy to enhance volatility and stability. youtube.comnih.govgcms.czoup.com Methoximation of the carbonyl group followed by silylation of the hydroxyl group is a widely used two-step derivatization process for keto compounds. youtube.comnih.gov This process reduces the polarity of the molecule, prevents enolization, and improves chromatographic peak shape. gcms.czoup.com

Cryogenic Trapping in GC: For volatile analytes like this compound, cryogenic trapping can be employed to pre-concentrate the sample at the head of the GC column. nih.govnih.govsisweb.commdpi.comentechinst.com This technique, often using liquid nitrogen or carbon dioxide, focuses the analyte into a narrow band, leading to sharper peaks and improved resolution. sisweb.comentechinst.com It is particularly useful for analyzing trace levels of volatile organic compounds in gaseous or liquid samples. nih.govnih.gov

Minimizing Matrix Effects in LC-MS: In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. nebiolab.comtandfonline.comchromatographyonline.comnih.govnih.gov Several strategies can be employed to mitigate these matrix effects:

Optimized Sample Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering matrix components before analysis.

Chromatographic Separation: Modifying the LC gradient, mobile phase composition, or using a different stationary phase can help separate the analyte from interfering compounds.

Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard can compensate for matrix effects, as it will be affected in the same way as the analyte. tandfonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can also help to compensate for matrix effects. tandfonline.com

The following table summarizes key strategies for minimizing analytical artifacts and interferences in the analysis of this compound.

| Strategy | Analytical Technique | Purpose |

| Derivatization | GC-MS | Enhance thermal stability, improve volatility, and prevent tautomerization. |

| Cryogenic Trapping | GC-MS | Pre-concentrate volatile analytes, improve peak shape and sensitivity. |

| Optimized Sample Cleanup | LC-MS | Remove interfering matrix components prior to analysis. |

| Stable Isotope Dilution | LC-MS | Compensate for matrix-induced ion suppression or enhancement. |

| Matrix-Matched Calibration | LC-MS | Account for the influence of the sample matrix on analyte response. |

High-Resolution Techniques for Isomer and Conformational Analysis

This compound is a flexible molecule that can exist as different conformational isomers. Furthermore, depending on its synthesis, other structural isomers may be present. High-resolution analytical techniques are essential for distinguishing between these isomers and for providing detailed insights into the molecule's three-dimensional structure.

Isomer Separation and Identification:

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. azom.comnih.govfrontiersin.orgnih.gov This allows for the separation of isomers that have the same mass-to-charge ratio but different collision cross-sections. azom.comnih.gov For this compound, IMS-MS could potentially distinguish between different conformers or separate it from co-eluting structural isomers. frontiersin.org

Chiral Chromatography: If this compound is synthesized in a way that creates a chiral center, or if it is studied in a chiral environment, enantiomers may exist. Chiral chromatography, using a chiral stationary phase (CSP), can be used to separate these enantiomers. acs.org The choice of CSP is critical and depends on the specific properties of the analyte.

Conformational Analysis:

Detailed knowledge of the conformational landscape of this compound is important for understanding its reactivity and biological activity.

High-Resolution Rotational Spectroscopy: This technique provides extremely precise information about the moments of inertia of a molecule in the gas phase. mdpi.comru.nlresearchgate.netuni-koeln.deacs.orgnih.govacs.org By comparing experimentally determined rotational constants with those calculated for different theoretical conformations, the exact three-dimensional structure of the most stable conformers can be determined. mdpi.comuni-koeln.denih.govacs.org Studies on related molecules like acetone (B3395972) have demonstrated the power of this technique to elucidate detailed structural parameters. ru.nlresearchgate.netacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: For chiral molecules, VCD provides information about the stereochemistry and conformation in solution. mdpi.comacs.orgwikipedia.orgresearchgate.netbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, and when combined with quantum chemical calculations, it can be used to determine the absolute configuration and dominant solution-phase conformation. wikipedia.orgresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and nuclear Overhauser effects (NOEs), can provide valuable information about the conformation of flexible molecules in solution. auremn.org.bracs.orglsu.edu By measuring these parameters, the relative orientation of different parts of the molecule can be deduced, providing insights into the preferred conformations. auremn.org.brlsu.edu

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for conformational analysis. nih.govucsb.eduyoutube.comresearchgate.netacs.org These methods can be used to predict the geometries and relative energies of different conformers, providing a theoretical framework for interpreting experimental data from techniques like rotational spectroscopy and VCD. ucsb.eduyoutube.comacs.org

The table below outlines high-resolution techniques and their specific applications in the analysis of this compound.

| Technique | Application | Information Obtained |

| Ion Mobility Spectrometry-MS | Isomer Separation | Separation of conformers and structural isomers based on their shape and size. |

| High-Resolution Rotational Spectroscopy | Conformational Analysis | Precise molecular structure and moments of inertia in the gas phase. |

| Vibrational Circular Dichroism | Stereochemical and Conformational Analysis | Absolute configuration and solution-phase conformation of chiral molecules. |

| NMR Spectroscopy | Conformational Analysis | Information on bond connectivity and spatial proximity of atoms in solution. |

| Computational Chemistry | Conformational Analysis | Theoretical prediction of stable conformers, their energies, and spectroscopic properties. |

Environmental Chemistry and Atmospheric Fate of 1 Chloro 3 Hydroxyacetone

Atmospheric Degradation Processes of 1-Chloro-3-hydroxyacetone

The primary sinks for this compound in the troposphere are expected to be reactions with photochemically generated free radicals and, to a lesser extent, direct photolysis by solar radiation.

The dominant removal pathway for most volatile organic compounds (VOCs) in the sunlit troposphere is reaction with the hydroxyl radical (•OH). For this compound, this reaction is anticipated to proceed primarily through hydrogen atom abstraction from the various C-H bonds and the O-H bond within the molecule.

Based on studies of similar compounds, the rate of reaction with •OH is expected to be significant. For instance, the rate coefficient for the reaction of the hydroxyl radical with the structurally related compound hydroxyacetone (B41140) has been determined to be in the range of (1.77 ± 0.19) × 10⁻¹² exp((353 ± 36)/T) cm³ molecule⁻¹ s⁻¹ at 50 Torr He for temperatures between 290 and 380 K nih.gov. A computational study on chloroacetone (B47974), another analogous molecule, indicated that hydrogen abstraction from the chlorinated methyl group (-CH₂Cl) is the most favorable reaction pathway with the •OH radical core.ac.uk. Given the presence of both a hydroxyl group and a chlorine atom, this compound is likely to have a complex reactivity profile with multiple potential sites for •OH attack.

In addition to hydroxyl radicals, chlorine atoms (Cl•) can also play a role in the atmospheric degradation of this compound, particularly in marine or coastal areas where chlorine atom concentrations can be elevated. Reactions of chlorine atoms with organic molecules are generally fast, often proceeding at or near the collision-controlled limit nih.govresearchgate.net. For chloroacetone, the reaction with Cl• has a reported rate constant of 1.0 ± 0.1 × 10⁻⁷ mol⁻¹ dm³ s⁻¹ in the aqueous phase, which is relatively slow nih.gov. However, gas-phase reactions can have significantly different kinetics. The primary mechanism for the reaction of Cl• with this compound is expected to be hydrogen abstraction, similar to the reaction with •OH radicals.

Table 1: Estimated Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants

| Oxidant | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Primary Reaction Mechanism |

| Hydroxyl Radical (•OH) | ~1 x 10⁻¹² | Hydrogen Abstraction |

| Chlorine Atom (Cl•) | ~1 x 10⁻¹⁰ - 1 x 10⁻¹¹ | Hydrogen Abstraction |

Note: These are estimated values based on structurally similar compounds due to the lack of direct experimental data for this compound.

Ketones are known to absorb ultraviolet radiation in the atmospherically relevant wavelength range (λ > 290 nm), which can lead to their photolysis mdpi.com. The carbonyl group in this compound contains a chromophore that can absorb solar radiation, leading to electronic excitation and potential dissociation of the molecule. This process, known as photolysis, can be a significant atmospheric removal mechanism, especially for compounds that react slowly with oxidants like the •OH radical mdpi.com.

Formation Pathways in Environmental Systems

This compound is not a compound that is typically intentionally produced in large quantities. Its presence in the environment is more likely the result of its formation as a byproduct in industrial processes or as a degradation product of other chemical species.

The combustion of organic matter in the presence of chlorine-containing compounds can lead to the formation of a variety of chlorinated organic pollutants . Wood, a primary component of biomass, naturally contains chlorine, and its combustion, such as in wood-burning stoves or industrial smoking processes for food preservation, can generate chlorinated ketones xylenepower.commdpi.com.

The formation of this compound in such processes likely involves the thermal decomposition of cellulose (B213188) and lignin (B12514952) in the presence of a chlorine source, such as inorganic chlorides. At the high temperatures of combustion, complex reactions involving free radicals can lead to the chlorination of oxygenated organic fragments, such as hydroxyacetone, which is a known pyrolysis product of cellulose xylenepower.com. The presence of both a hydroxyl group and a carbonyl group in the precursor molecules, combined with a chlorine source, provides the necessary components for the formation of this compound. The specific chemical mechanisms are likely complex and involve a series of radical-mediated reactions.

The atmospheric degradation of this compound will result in the formation of a variety of smaller, oxygenated and potentially chlorinated products. The initial reaction with •OH or Cl• will produce a carbon-centered radical, which will then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical will lead to the final degradation products.

Given the structure of this compound, potential degradation products could include smaller carbonyls (such as formaldehyde (B43269) and chloroacetaldehyde), organic acids (such as formic acid and chloroacetic acid), and carbon dioxide. The chlorine atom may be released as a chlorine radical or incorporated into other organic or inorganic species.

The environmental persistence of these degradation products is a key consideration. Halogenated organic compounds, in general, can be resistant to further degradation and may be classified as persistent organic pollutants (POPs) scispace.comresearchgate.net. Chlorinated acetic acids, for example, are known to be persistent in the environment. The ultimate fate of the chlorine atom is also important, as it can participate in further atmospheric chemistry, potentially impacting ozone concentrations.

Modeling Atmospheric Lifetimes and Implications for Environmental Cycles

The atmospheric lifetime (τ) with respect to reaction with •OH can be estimated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where k_OH is the rate coefficient for the reaction with •OH and [OH] is the average atmospheric concentration of •OH (typically around 1 x 10⁶ molecules cm⁻³).

An atmospheric lifetime of several days suggests that this compound is unlikely to undergo significant long-range transport and will primarily impact air quality on a regional scale. However, its degradation can contribute to the formation of secondary pollutants, such as ozone and other oxygenated organic compounds, which have their own environmental and health implications. The release of chlorine atoms during its degradation can also participate in catalytic cycles that affect atmospheric ozone levels.

Table 2: Estimated Atmospheric Lifetime of this compound

| Removal Process | Estimated Rate Coefficient / Rate | Estimated Atmospheric Lifetime |

| Reaction with •OH | ~1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~11.5 days |

| Reaction with Cl• | ~1 x 10⁻¹⁰ - 1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Variable (depends on [Cl•]) |

| Photolysis | Unknown | Unknown |

| Overall Lifetime | - | Likely on the order of days |

Future Research Directions and Emerging Trends for 1 Chloro 3 Hydroxyacetone

Exploration of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 1-Chloro-3-hydroxyacetone are intrinsically linked to its method of production. Current research is focused on moving away from conventional methods towards greener, more sustainable synthetic strategies. A key area of interest is the utilization of biomass-derived feedstocks, particularly glycerol (B35011), a co-product of biodiesel manufacturing. scielo.brwikipedia.org

The dehydration of glycerol to produce hydroxyacetone (B41140) (acetol) represents a promising and sustainable pathway. wikipedia.orgwikipedia.org Research has demonstrated that supported copper and pure copper metal catalysts are effective for this transformation, with alumina-supported copper showing high catalytic activity and selectivity for hydroxyacetone exceeding 90 mol% under specific conditions. google.com

Future work will likely focus on: